8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole
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Overview
Description
8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole is a complex organic compound with a unique structure that combines elements of pyrimido and carbazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of imino-carbazole with methyl bromoacetate in the presence of a base like sodium hydroxide and a phase transfer catalyst such as tetrabutylammonium bromide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activity, including interactions with enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole involves its interaction with molecular targets in biological systems. It has been shown to antagonize the depressant effects of reserpine and tetrabenazine, and to potentiate the central effects of amphetamine and l-dopa . These interactions suggest that the compound may affect neurotransmitter pathways, although the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-phenalene
- 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl
Uniqueness
What sets 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole apart from similar compounds is its unique combination of pyrimido and carbazole rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
12-methyl-1,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-13(7-10)12-4-2-3-11-8-16-9-17(14)15(11)12/h5-7,11,16H,2-4,8-9H2,1H3 |
InChI Key |
FSIGALZTPGKSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CNCC4C3=C2CCC4 |
Origin of Product |
United States |
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